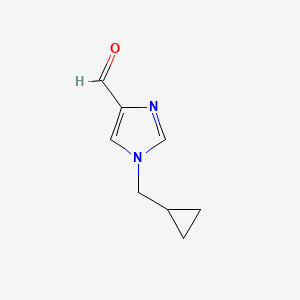

1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde

Description

1-(Cyclopropylmethyl)-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative featuring a cyclopropylmethyl group at the N1 position and a carbaldehyde functional group at the C4 position.

The carbaldehyde group at C4 renders the compound a versatile intermediate for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic derivatives. Its structural uniqueness lies in the cyclopropane ring, which imposes angle strain and may enhance metabolic stability compared to straight-chain analogs .

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-8-4-10(6-9-8)3-7-1-2-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJCWLDOLYFAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(Cyclopropylmethyl)-1H-imidazole-4-carbaldehyde, a heterocyclic compound with the molecular formula C8H10N2O, features an imidazole ring substituted at the N1 position with a cyclopropylmethyl group and a formyl group at the C4 position. This unique structure suggests potential biological activities, yet specific studies on its biological effects remain limited.

The compound is characterized by:

- Molecular Formula : C8H10N2O

- Structural Features :

- Imidazole ring

- Cyclopropylmethyl substituent

- Aldehyde functional group

The presence of these functional groups indicates possible reactivity in biological systems, including oxidation and reductive amination reactions.

Potential Biological Activities

While comprehensive studies specifically targeting the biological activity of 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde are scarce, its structural analogs and related compounds suggest several avenues for exploration:

- Anticancer Activity : Compounds with similar imidazole structures have been investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. PARP inhibitors have shown efficacy in treating cancers, particularly those with BRCA mutations .

- Antifungal Properties : Some imidazole derivatives exhibit antifungal activity by interfering with fungal cell membrane synthesis. The potential for 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde to demonstrate similar effects warrants investigation .

- Enzyme Inhibition : The aldehyde functionality may allow the compound to act as a Michael acceptor or participate in enzyme inhibition mechanisms, which could be relevant in various biochemical pathways.

Future Directions

To fully elucidate the biological activity of 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde, several research avenues should be pursued:

- In Vitro Studies : Conducting assays to evaluate cytotoxicity against various cancer cell lines and assessing antifungal activity against pathogenic fungi.

- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets, including enzyme inhibition assays and binding studies.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the cyclopropylmethyl or aldehyde groups influence biological activity, which could lead to the development of more potent derivatives.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table compares 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde with key analogs:

Key Differences and Implications

Substituent Effects: Cyclopropylmethyl vs. This contrasts with 1-butyl derivatives, which may exhibit higher lipophilicity . Triphenylmethyl (Trityl): The bulky trityl group in 1e () increases steric hindrance, making it useful for protective group chemistry but less suitable for biological applications due to poor solubility .

Functional Group Variations :

- Carbaldehyde vs. Carboxamide : The carbaldehyde group (target compound) is more reactive toward nucleophiles than the carboxamide in 1-methyl derivatives, enabling diverse derivatization pathways .

- Indole Backbone : 1H-Indole-4-carbaldehyde () shares a carbaldehyde group but differs in the aromatic indole core, which may confer distinct electronic properties and binding affinities in medicinal chemistry .

Synthetic Accessibility :

- Triphenylmethyl-protected derivatives (e.g., 1e) are synthesized in high yield (98%) via trityl chloride alkylation under mild conditions . In contrast, cyclopropylmethyl analogs may require specialized cyclopropane-containing alkylating agents, complicating synthesis.

Thermal and Physical Properties :

- The trityl derivative 1e exhibits a high melting point (193–196°C) due to its crystalline aromatic structure , whereas 1-butyl and 1-cyclopropylmethyl analogs likely have lower melting points due to reduced symmetry.

Méthodes De Préparation

Reaction Steps

- Reductive Cyclization: Under the influence of NIS and TMSN₃, the propynamide undergoes cyclization to form a dihydroimidazole intermediate.

- Isolation: After solvent removal by rotary evaporation, the solid dihydroimidazole is purified by silica gel column chromatography.

- Dehydration: The dihydroimidazole intermediate is dissolved in solvent, and a dehydrating agent—bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide—is added. The mixture reacts at room temperature for 12 hours to form the final 4-imidazole carbaldehyde.

- Final Purification: The product is purified again by column chromatography.

Molar Ratios and Reagents

| Reagent | Molar Ratio (relative to propynamide) |

|---|---|

| Propynamide | 1 |

| N-Iodosuccinimide (NIS) | 2.4 |

| Trimethylsilyl azide (TMSN₃) | 3.8 |

| Water | 1.9 |

Notes on the Method

- The substituent R on the propynamide can be C1-C8 alkyl, which includes cyclopropylmethyl.

- The method allows for various substituents on the aromatic ring if present.

- The dehydration step is crucial for converting the dihydroimidazole to the aldehyde form.

This method is advantageous for its specificity, relatively mild conditions, and applicability to a range of substituted imidazole derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Notes |

|---|---|---|---|

| Reductive Cyclization (CN105693617A) | Propynamide, NIS, TMSN₃, H₂O; 60-80°C, 8-18h; dehydration with bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide, RT, 12h | Mild conditions, specific, adaptable to various R groups | Requires careful molar ratio control; multi-step purification |

| Scalable Synthesis (US7807837B2) | Halogenation, formylation, alkylation; scalable reaction conditions | Suitable for large-scale production | General method; may require adaptation for cyclopropylmethyl substituent |

Research Findings and Considerations

- The reductive cyclization method provides high selectivity for the 4-position aldehyde formation on the imidazole ring.

- The use of TMSN₃ and NIS facilitates the formation of the imidazole ring via azide-mediated cyclization.

- The dehydration step is critical to convert the intermediate to the aldehyde form, and the choice of dehydrating agent affects yield and purity.

- Purification by silica gel chromatography is standard to isolate the pure aldehyde compound.

- Scalability and adaptation to different substituents, including cyclopropylmethyl, have been demonstrated in related imidazole syntheses.

Q & A

Q. What synthetic methodologies are reported for preparing 1-(cyclopropylmethyl)-1H-imidazole-4-carbaldehyde?

The synthesis typically involves functionalizing the imidazole core with a cyclopropylmethyl group. For example:

- Protection/Deprotection Strategy : A trityl group (triphenylmethyl) can be introduced to protect the imidazole nitrogen during synthesis. After aldehyde functionalization, acidic cleavage removes the trityl group .

- Alkylation : Direct alkylation of 4-nitroimidazole with bromomethylcyclopropane under basic conditions (e.g., K₂CO₃) yields intermediates like 1-(cyclopropylmethyl)-4-nitro-1H-imidazole, which can be reduced to the amine and further oxidized to the aldehyde .

- Key Tools : Monitor reactions via TLC (methanol/dichloromethane eluents) and purify intermediates using flash chromatography (ethyl acetate/hexane gradients) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and aldehyde proton (δ ~9.5–10 ppm) .

- Thin-Layer Chromatography (TLC) : Used to track reaction progress and verify intermediate purity .

- Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z = 168.4 [M+H]⁺ for intermediates) .

Q. What stability considerations are relevant for storing and handling this compound?

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation or imidazole ring degradation .

- Light Sensitivity : Protect from UV exposure, as cyclopropane rings and aldehydes may degrade under prolonged light .

Advanced Research Questions

Q. How can low yields in the final oxidation step (e.g., aldehyde formation) be optimized?

- Catalyst Screening : Test oxidizing agents like MnO₂, Dess-Martin periodinane, or Swern oxidation for efficiency .

- Temperature Control : Lower reaction temperatures (0–5°C) may suppress side reactions (e.g., over-oxidation to carboxylic acids) .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance aldehyde stability during synthesis .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Tautomerism Analysis : The imidazole ring can exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to confirm tautomeric states .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using SHELX for refinement) .

Q. What computational methods support the design of derivatives for biological activity studies?

- Docking Studies : Use software like AutoDock Vina to model interactions between the aldehyde group and target proteins (e.g., enzymes with nucleophilic active sites) .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization strategies for enhanced reactivity .

Q. How can regioselectivity challenges during cyclopropylmethylation be addressed?

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer alkylation to the N1 position .

- Metal Catalysis : Explore Pd- or Cu-catalyzed coupling to improve selectivity .

Q. What strategies mitigate impurities from byproducts like dimerized aldehydes?

- Chromatographic Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Inhibitors : Add radical scavengers (e.g., BHT) during oxidation to prevent aldol condensation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.